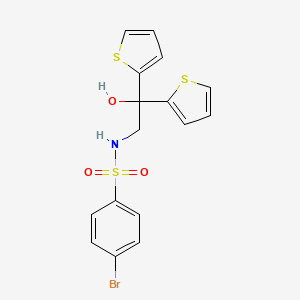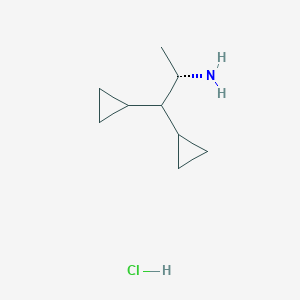![molecular formula C20H19FN2O3 B2747067 {3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone CAS No. 477711-11-8](/img/structure/B2747067.png)
{3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone is a synthetic compound with significant potential in various scientific research fields, particularly in medicinal chemistry. The compound's unique structural characteristics provide a foundation for diverse chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
To synthesize {3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone, one typically follows a multi-step process involving:
Initial formation of the {3-fluoropropoxy}phenyl compound through a nucleophilic substitution reaction.
Subsequent attachment of this compound to the pyrazole moiety via a cyclization reaction.
Methoxy substitution on the phenyl ring through an electrophilic aromatic substitution reaction.
Industrial Production Methods
In an industrial setting, the production would involve scaling up these reactions while maintaining stringent control over reaction conditions such as temperature, pressure, and reaction time to ensure consistency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
{3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of oxidized derivatives with potential biological activity.
Reduction: Reduction reactions may yield de-fluorinated or demethoxylated products, which might be useful for structure-activity relationship studies.
Substitution: Various substitution reactions, such as halogenation or alkylation, can modify the compound's functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromic acid, typically under mild acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride under anhydrous conditions is standard.
Substitution: Halogenation typically employs reagents like N-bromosuccinimide or N-chlorosuccinimide under controlled temperatures.
Major Products
The major products from these reactions include different fluorinated, methoxylated, or alkylated derivatives, each with potential unique properties for further exploration.
Applications De Recherche Scientifique
{3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone has a wide range of applications:
Chemistry: Utilized as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, often as a ligand in binding studies.
Industry: Used in the development of new materials or as an intermediate in various chemical production processes.
Mécanisme D'action
The compound exerts its effects through multiple mechanisms, primarily involving:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Interference with signaling pathways, such as those related to inflammation or cell proliferation, by modulating the activity of key molecular targets.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, {3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone stands out due to its:
Unique combination of fluorine, pyrazole, and methoxy groups, providing distinct physicochemical properties.
Enhanced biological activity due to the strategic placement of functional groups.
Similar Compounds
{4-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone: Similar structure with a different substitution pattern.
{3-[4-(2-fluoroethoxy)phenyl]-1H-pyrazol-1-yl}(3-methoxyphenyl)methanone: Slight variation in the length of the alkoxy chain.
{3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl}(4-methoxyphenyl)methanone: Variance in the position of the methoxy group.
Propriétés
IUPAC Name |
[3-[4-(3-fluoropropoxy)phenyl]pyrazol-1-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c1-25-18-5-2-4-16(14-18)20(24)23-12-10-19(22-23)15-6-8-17(9-7-15)26-13-3-11-21/h2,4-10,12,14H,3,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECWQHPQZZNEIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2C=CC(=N2)C3=CC=C(C=C3)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2746988.png)
![N-(3-(1H-imidazol-1-yl)propyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2746991.png)
![ethyl 4-{[(2,6-dimethylphenyl)carbamoyl]methoxy}-2-(4-methoxyphenyl)quinoline-6-carboxylate](/img/structure/B2746992.png)


![11-oxo-N-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2746997.png)

![N-(3-nitrobenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}pyridine-4-carboxamide](/img/structure/B2747001.png)
![N-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2747002.png)



![2-bromo-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2747007.png)
